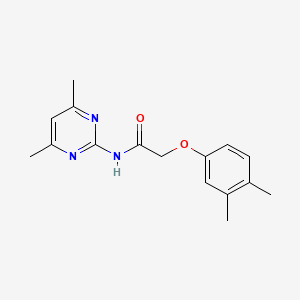
6,7-dimethoxy-2-(1-naphthylmethyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-2-(1-naphthylmethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that has been studied for its potential use in scientific research. This compound is also known as ANME-2, and it has been found to have a range of biochemical and physiological effects. In Additionally, we will list as many future directions as possible.
Wirkmechanismus
The mechanism of action of ANME-2 is not fully understood. However, it has been suggested that ANME-2 may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, ANME-2 has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
ANME-2 has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ANME-2 has been found to have antioxidant properties. It has also been found to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
ANME-2 has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. Additionally, ANME-2 has been found to have low toxicity, making it safer to use in lab experiments. However, ANME-2 has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, ANME-2 is not widely available, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on ANME-2. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the effectiveness of ANME-2 in vivo and to determine the optimal dosing regimen. Additionally, more research is needed to understand the mechanism of action of ANME-2 and to identify other potential targets for this compound. Finally, studies are needed to determine the potential use of ANME-2 in treating other diseases, such as neurodegenerative diseases, and to determine the optimal dosing regimen for these applications.
Synthesemethoden
ANME-2 can be synthesized by using a Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline ring system. In the case of ANME-2, 1-naphthylmethylamine is used as the amine and 3,4-dimethoxybenzaldehyde is used as the aldehyde. The reaction is carried out in the presence of an acid catalyst and yields ANME-2 as the final product.
Wissenschaftliche Forschungsanwendungen
ANME-2 has been studied for its potential use in scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that ANME-2 can inhibit the growth of cancer cells in vitro. Additionally, ANME-2 has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-(naphthalen-1-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-24-21-12-17-10-11-23(15-19(17)13-22(21)25-2)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-9,12-13H,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCSRHLFAPAGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)
![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)

![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)




![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)